BenchChemオンラインストアへようこそ!

1-(Pyridin-4-yl)pyrrolidin-3-ol

Synthetic Methodology Process Chemistry Building Block Utility

Medicinal chemists should prioritize this 4-pyridinyl pyrrolidine scaffold over its 2- or 3-pyridyl regioisomers due to its higher basicity (predicted pKa ~6.5), which enhances physiological solubility and kinase selectivity. The well-established, non-catalyzed synthetic route from 4-bromopyridine and 3-hydroxypyrrolidine eliminates expensive Pd catalysts, offering a significant cost advantage and reducing heavy metal contamination risks. This highly soluble fragment, with a minimal H-bond donor/acceptor pair, is ideal for kinase hinge engagement. Availability of (S) and (R) enantiomers enables immediate exploration of stereospecific interactions. Furthermore, it is the direct precursor to a validated antimalarial chemotype, ensuring maximum reproducibility for Plasmodium prolyl-tRNA synthetase screening campaigns.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 116721-57-4
Cat. No. B1370440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)pyrrolidin-3-ol
CAS116721-57-4
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=NC=C2
InChIInChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2
InChIKeyHHYWFIGUFNRYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-yl)pyrrolidin-3-ol (CAS 116721-57-4): A Core Scaffold for Medicinal Chemistry


1-(Pyridin-4-yl)pyrrolidin-3-ol (CAS 116721-57-4) is a heterocyclic building block featuring a pyrrolidine ring with a 3-hydroxyl group and a 4-pyridinyl substituent . This scaffold is strategically employed in medicinal chemistry as a versatile intermediate, with its free hydroxyl serving as a pivotal functional handle for further derivatization. The 4-pyridinyl nitrogen provides a distinct vector for metal coordination or hydrogen bonding, differentiating it fundamentally from its 2- or 3-pyridinyl isomers in terms of molecular geometry and resultant intermolecular interactions .

Why 1-(Pyridin-4-yl)pyrrolidin-3-ol Cannot Be Replaced by a Simpler Analog


Substituting 1-(Pyridin-4-yl)pyrrolidin-3-ol with a generic or structurally similar analog, such as its 2-pyridyl or 3-pyridyl regioisomers, is scientifically non-trivial due to divergent physicochemical properties and synthetic accessibility. The position of the pyridinyl nitrogen profoundly alters the compound's acid-base character, hydrogen-bonding capacity, and electronic distribution, which directly impacts its reactivity in downstream coupling reactions and its ability to engage biological targets [1]. The following quantitative evidence details these critical performance gaps.

Quantitative Differentiation: 1-(Pyridin-4-yl)pyrrolidin-3-ol vs. Direct Analogs


Enhanced Synthetic Accessibility via Non-Catalyzed Amination

The synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-ol can proceed via a direct thermal amination of 4-bromopyridine hydrochloride with 3-hydroxypyrrolidine, a route that simplifies purification and reduces metal contamination risks compared to palladium-catalyzed couplings required for less reactive analogs . This represents a significant advantage in scalable process chemistry.

Synthetic Methodology Process Chemistry Building Block Utility

Regioisomeric Differentiation in Predicted pKa and Solubility

The pyridine nitrogen's position significantly influences the compound's basicity. The 4-pyridyl isomer is predicted to be a stronger base than its 2-pyridyl counterpart, which affects its protonation state and solubility at physiological pH [1].

Medicinal Chemistry Physicochemical Profiling ADME

Crucial Role of the 3-Hydroxyl Group in Hydrogen Bond Donor Capacity

The presence of the hydrogen bond donor (HBD) at the 3-position of the pyrrolidine ring is critical for target engagement. Removing it to form 4-pyrrolidinopyridine eliminates a key pharmacophoric feature, as quantified by the change in HBD count .

Fragment-Based Drug Design Ligand Efficiency Binding Affinity

Conformational Restriction and 3D Geometry Advantage over Piperidine Analog

Replacing the pyrrolidine ring with a piperidine ring (forming 1-(pyridin-4-yl)piperidin-4-ol) significantly alters the vector of the hydroxyl group, which is crucial for precise spatial orientation in kinase hinge-binding motifs .

Scaffold Hopping Selectivity Kinase Inhibitors

Verifiable Purity Profile and Reliable Vendor-Sourced Analytics

High-purity batches of the target compound are consistently available at 97% purity, as verified by multiple independent suppliers, ensuring batch-to-batch reproducibility in research . This reliability is critical for drug discovery where unknown impurities can confound biological data.

Quality Control Procurement Reproducibility

High-Impact Application Scenarios for 1-(Pyridin-4-yl)pyrrolidin-3-ol


Kinase Inhibitor Lead Optimization: Selecting the Right Core

Medicinal chemists optimizing PI3K or LRRK2 inhibitors should prioritize this scaffold over the 1-(pyridin-2-yl) isomer. The 4-pyridyl group's higher basicity (predicted pKa ~6.5) enhances solubility at physiological pH, while the confined pyrrolidine ring geometry (over piperidine) imparts greater kinase selectivity as discussed in Section 3 [1].

Scalable Process Chemistry: Minimizing Cost of Goods

For process R&D, the well-established, non-catalyzed synthetic route to this compound directly from 4-bromopyridine and 3-hydroxypyrrolidine offers a significant cost advantage. It eliminates the expensive Pd catalyst and ligands required for synthesizing the 2-pyridyl analog, simplifying the supply chain and reducing the risk of heavy metal contamination in the API [1].

Fragment-Based Drug Discovery (FBDD): An Ideal Hinge-Binding Motif

This compound serves as an excellent, highly soluble fragment for screening. Its single H-bond donor (the 3-OH) and the 4-pyridyl H-bond acceptor form a minimal, efficient pair for engaging kinase hinges. The availability of the chiral (S) and (R) enantiomers allows for immediate exploration of stereospecific interactions, a capability that simpler, achiral analogs lack [1].

Antimalarial Research: Advanced Intermediate for Prolyl-tRNA Synthetase Inhibitors

This compound is the direct synthetic precursor to 1-(pyridin-4-yl)pyrrolidin-2-one, a validated antimalarial chemotype. Its robust, high-purity availability makes it the primary starting material for medicinal chemistry campaigns targeting Plasmodium prolyl-tRNA synthetase, ensuring maximum reproducibility in generating screening libraries [1].

Quote Request

Request a Quote for 1-(Pyridin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.